molecular formula C8H7ClO2 B076602 3-Chlorophenyl acetate CAS No. 13031-39-5

3-Chlorophenyl acetate

Cat. No. B076602
CAS RN: 13031-39-5
M. Wt: 170.59 g/mol
InChI Key: GQTKYLQYHPTULY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-chlorophenyl acetate has been explored through various chemical pathways. One study highlights the Fries rearrangement of 3-chlorophenyl acetate, which provided 4-chloro-2-hydroxy-acetophenone as the major product, alongside minor products such as 2,4-diacetyl resorcinol and 2-chloro-4-hydroxy-acetophenone. This synthesis showcases the versatility and complexity of the compound's chemical behavior (Procopiou et al., 2017).

Molecular Structure Analysis

Studies on the molecular structure of 3-chlorophenyl acetate and related compounds reveal intricate details about their chemical framework. For instance, research on the molecular and crystal structure of similar chlorophenyl compounds provides insights into their spatial arrangement and intermolecular interactions, which are crucial for understanding their reactivity and properties (Shahwar et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving 3-chlorophenyl acetate are diverse, including rearrangements, condensation reactions, and more. These reactions not only highlight the reactivity of the compound but also its potential utility in synthesizing other valuable chemicals. The compound's ability to undergo various transformations underlines its significance in chemical research and applications (Uneyama et al., 1983).

Physical Properties Analysis

The physical properties of 3-chlorophenyl acetate, such as melting point, boiling point, and solubility, are essential for its handling and application in different fields. Although specific studies on these properties were not directly found, they can be inferred from related compounds, indicating the importance of understanding these fundamental characteristics for practical applications.

Chemical Properties Analysis

The chemical properties of 3-chlorophenyl acetate, including acidity, basicity, and reactivity with various reagents, define its role in chemical syntheses and potential industrial applications. Research focusing on related compounds provides a basis for understanding the chemical behavior of 3-chlorophenyl acetate and its derivatives, offering insights into its versatility and utility in organic synthesis (Rehman et al., 2016).

Scientific Research Applications

  • Immunostimulatory Activity : A study by Tagliabue et al. (1978) found that certain derivatives of chlorophenyl compounds, similar in structure to 3-Chlorophenyl acetate, demonstrated significant immunostimulatory activity in both tumorous and non-tumorous systems in mice (Tagliabue et al., 1978).

  • Hypolipemic Properties : Gilfillan et al. (1971) identified a compound structurally related to 3-Chlorophenyl acetate as a potent hypolipemic agent in rats, effectively lowering plasma cholesterol and other lipids (Gilfillan et al., 1971).

  • Chemical Synthesis and Application : Procopiou et al. (2017) explored the Fries rearrangement of 3-Chlorophenyl acetate, a key reaction in organic chemistry, and its use in synthesizing specific chemical compounds (Procopiou et al., 2017).

  • Environmental Degradation Studies : Research by Sun & Pignatello (1993) on the degradation of chlorinated phenols (related to 3-Chlorophenyl acetate) provided insights into the treatment of wastewater using advanced oxidation processes (Sun & Pignatello, 1993).

  • Biomedical Applications : Salman & Magtoof (2019) synthesized derivatives of 3-Chlorophenyl acetate for potential use as cholesterol inhibitors in blood, indicating its relevance in pharmaceutical applications (Salman & Magtoof, 2019).

  • Chelating Systems in Chemistry : A study by Bowyer et al. (2001) developed acyclic ligands using compounds related to 3-Chlorophenyl acetate, indicating its importance in the synthesis of complex metal geometries (Bowyer et al., 2001).

  • Analytical Chemistry : Lee et al. (1984) developed a method for analyzing chlorophenols in water, which includes compounds similar to 3-Chlorophenyl acetate, highlighting its relevance in environmental monitoring (Lee et al., 1984).

Safety And Hazards

3-Chlorophenyl acetate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It may also cause severe skin burns and eye damage .

properties

IUPAC Name

(3-chlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTKYLQYHPTULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879335
Record name 3-CHLOROPHENYL ACETATE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorophenyl acetate

CAS RN

13031-39-5
Record name Acetic acid, 3-chlorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 3-chlorophenyl ester
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Record name 3-CHLOROPHENYL ACETATE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, 3-chlorophenyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-chlorophenol was dissolved in dichloromethane. Triethylamine (1 eq) and acetic anhydride (2 eq) were added. The mixture was stirred at room temperature for 5 hours. Solvent was eliminated by vacuum evaporation. The evaporation residue was taken up in dichloromethane, dried on magnesium sulfate and the solvent was eliminated by vacuum evaporation. Purification was made by chromatography on silica gel (elution: cyclohexane/ethyl acetate 95:5).
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Synthesis routes and methods II

Procedure details

Concentrated sulphuric acid (5 drops) was added cautiously to a stirred mixture of 3-chlorophenol (74 g) and acetic anhydride (64.6 g) at ambient temperature. The mixture was left to stand for 18 hours and then added to water (300 ml). The mixture was extracted with dichloromethane and the combined extracts washed with sodium bicarbonate solution, dried and evaporated under reduced pressure. The oil obtained was distilled under vacuum to give 3-chlorophenyl acetate b.p. 116°-118° C. (2 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
PA Procopiou, DM Coe, G Procopiou - Tetrahedron Letters, 2017 - Elsevier
… In conclusion, the reaction of 3-chlorophenyl acetate 3 with AlCl 3 at 150 C provided mainly the Fries rearrangement product 4 together with a small quantity of 2 and a mixture of the …
Number of citations: 2 www.sciencedirect.com
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
… of 4-acetyl-3-chlorophenyl acetate with aluminium chloride at 120 for 20 min (35%) [5609]; of 3-chlorophenyl acetate with aluminium chloride at 175–180 for 3 h (by-product) [5610]. …
Number of citations: 3 link.springer.com
Y Cheng, G Xu, J Wu, C Zhang, L Yang - Tetrahedron Letters, 2010 - Elsevier
A new and efficient dynamic kinetic resolution (DKR) process of secondary aromatic alcohols was developed with acid resins as racemization catalysts. Acid resin CD8604 was shown …
Number of citations: 30 www.sciencedirect.com
J Olejniczak, J Staniewski, J Szymanowski - Analytica chimica acta, 2003 - Elsevier
… to 77.8% for phenyl acetate, 3-chlorophenyl acetate and 4-chloro-3-… The effect was negligible for 3-chlorophenyl acetate, 2,3-… from 3.9 μg/l for 3-chlorophenyl acetate and 5.4 μg/l for 2,4-…
Number of citations: 11 www.sciencedirect.com
HG Selander, DM Jerina, DE Piccolo… - Journal of the …, 1975 - ACS Publications
… 2- and 3Chlorophenyl acetate separate on 15% SE-30 at 130. (19) The 220-MHz 1H NMR spectrum (acetone) of the crude reaction product established the presence of two nearly …
Number of citations: 56 pubs.acs.org
J Olejniczak, J Staniewski, J Szymanowski - Analytica chimica acta, 2005 - Elsevier
Extraction of 11 selected phenols and their acetyl derivatives by diethyl carbonate was studied and compared with extraction into hexane and toluene. Diethyl carbonate is the most …
Number of citations: 47 www.sciencedirect.com
M Tahir, M Sirajuddin, M Zubair, A Haider… - Journal of the Iranian …, 2021 - Springer
Six new Zn(II) carboxylates derived from 2-(3-chlorophenyl) acetic acid, 2-(2-chlorophenyl) acetic acid and 2-(2-methoxy phenyl) acetic acid were synthesized and characterized by FTIR…
Number of citations: 3 link.springer.com
YK Nagare, IA Shah, J Yadav, AP Pawar… - The Journal of …, 2021 - ACS Publications
An intermolecular electrochemical coupling between the benzylic C(sp 3 )–H bond and various secondary amines is reported. The electronic behavior of two electronically rich units viz …
Number of citations: 11 pubs.acs.org
G Xu, Y Chen, J Wu, Y Cheng, L Yang - Tetrahedron: Asymmetry, 2011 - Elsevier
A new and efficient dynamic kinetic resolution (DKR) process of secondary aromatic alcohols by using long carbon-chain esters as acyl donors has been developed. During the process…
Number of citations: 14 www.sciencedirect.com
PBD de la Mare, NS Isaacs, MJ McGlone - Journal of the Chemical …, 1976 - pubs.rsc.org
… is substantially faster than that of benzene, and gives as primary products mainly 2- and 4-chlorophenyl acetates in the ratio 13 : 87 as estimated by g.1.c.; no 3-chlorophenyl acetate …
Number of citations: 2 pubs.rsc.org

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